molecular formula C10H7BrN2O B1268896 5-Bromo-2-phenoxypyrimidine CAS No. 257280-25-4

5-Bromo-2-phenoxypyrimidine

Cat. No.: B1268896
CAS No.: 257280-25-4
M. Wt: 251.08 g/mol
InChI Key: ZFECRMYYOMVREH-UHFFFAOYSA-N
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Description

5-Bromo-2-phenoxypyrimidine: is an organic compound with the molecular formula C10H7BrN2O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5-position and a phenoxy group at the 2-position of the pyrimidine ring. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Scientific Research Applications

Chemistry: 5-Bromo-2-phenoxypyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: It is used in the synthesis of bioactive molecules with potential therapeutic effects .

Industry: In industrial settings, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Safety and Hazards

5-Bromo-2-phenoxypyrimidine is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenoxypyrimidine typically involves the Suzuki-Miyaura coupling reaction . This method employs 5-bromo-2-iodopyrimidine, phenol, and potassium carbonate as starting materials. The reaction is carried out under a nitrogen atmosphere at 165°C for four hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction is a widely adopted method in industrial settings due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-phenoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenoxypyrimidine is primarily related to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 5-Bromo-2-iodopyrimidine
  • 5-Bromo-2-fluoropyrimidine
  • 5-Bromo-2-chloropyrimidine

Comparison: 5-Bromo-2-phenoxypyrimidine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to other halogenated pyrimidines. This structural feature enhances its reactivity and allows for the formation of diverse derivatives through substitution reactions. In contrast, other similar compounds, such as 5-Bromo-2-iodopyrimidine, may have different reactivity profiles and applications .

Properties

IUPAC Name

5-bromo-2-phenoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFECRMYYOMVREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349083
Record name 5-bromo-2-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257280-25-4
Record name 5-bromo-2-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (5.00 g, 0.0259 mol), phenol (3.16 g, 0.0336 mol), dibenzo-18-crown-6 (0.47 g, 0.0013 mol) and ground potassium hydroxide (3.51 g, 0.0626 mol) in toluene (75 ml) was heated at reflux for 5 hours with azeotropic removal of water. The mixture was allowed to cool to ambient temperature and the solvent was removed under reduced pressure. The residue was partitioned between water and chloroform. The layers were separated and the aqueous phase was extracted with chloroform three times. The combined organic layers were dried over magnesium sulfate, filtered and evaporated. The residue was purified by flash column chromatography on silica using n-heptane/ethyl acetate (98:2) as an eluent to give 5-bromo-2-phenoxy-pyrimidine as a white solid (3.55 g, 0.0141 mol): 1H NMR (DMSO-d6, 400 MHz) 8.80 (s, 2H), 7.45 (t, 2H), 7.27 (t, 1H), 7.22 (d 2H); TLC (n-heptane/ethyl acetate=95:5) Rf 0.20.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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